n-(2-Methoxy-5-methylbenzyl)-1-methyl-1h-pyrazol-4-amine

Description

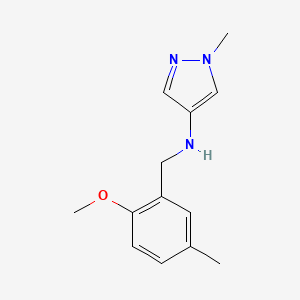

N-(2-Methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 1-methyl-substituted pyrazole ring with an amine group at the 4-position. The benzyl group attached to the amine features a methoxy substituent at the 2-position and a methyl group at the 5-position of the benzene ring (Figure 1). This structural motif is significant in medicinal chemistry, particularly in kinase inhibitor design, due to the pyrazole ring’s ability to engage in hydrogen bonding and π-π interactions .

Propriétés

Formule moléculaire |

C13H17N3O |

|---|---|

Poids moléculaire |

231.29 g/mol |

Nom IUPAC |

N-[(2-methoxy-5-methylphenyl)methyl]-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C13H17N3O/c1-10-4-5-13(17-3)11(6-10)7-14-12-8-15-16(2)9-12/h4-6,8-9,14H,7H2,1-3H3 |

Clé InChI |

ZSUDAJPXGZOOAF-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)OC)CNC2=CN(N=C2)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with 1-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of N-(2-Methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

N-(2-Methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-Methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The target compound’s pharmacological and physicochemical properties are influenced by its substituents. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Cost and Scalability

- The high cost of 1-methyl-1H-pyrazol-4-amine ($99.50/g) directly impacts the target compound’s scalability . Alternatives like 4-nitro-1H-pyrazole ($63.00/5g) are cheaper but require additional functionalization steps.

- Analogs with simpler substituents (e.g., methyl or chloro groups) may offer cost advantages.

Pharmacological Potential

- Kinase Inhibition: Pyrazole derivatives are prominent in kinase inhibitor development. The target compound’s methoxy and methyl groups may enhance binding to CDK2 or similar kinases, analogous to N,4-di(1H-pyrazolyl)pyrimidin-2-amines in , which showed CDK2 inhibition (IC₅₀ values in nanomolar range) .

- Solubility vs. Bioavailability : The 2-methoxy group improves water solubility compared to brominated analogs (), but may reduce blood-brain barrier penetration.

Activité Biologique

N-(2-Methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine (CAS 1153548-00-5) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C13H17N3O

- Molecular Weight : 231.299 g/mol

- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of N-(2-Methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine has been investigated in various studies, focusing primarily on its antibacterial and antifungal properties.

Antibacterial Activity

Several studies have evaluated the antibacterial efficacy of this compound against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound in inhibiting bacterial growth.

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 31.2 - 62.5 | Inhibition of protein synthesis |

| Escherichia coli | 62.5 - 125 | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | 125 - 250 | Inhibition of nucleic acid synthesis |

The compound exhibits a bactericidal effect, which has been attributed to its ability to interfere with critical cellular processes such as protein and nucleic acid synthesis .

Antifungal Activity

In addition to its antibacterial properties, N-(2-Methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine has shown antifungal activity against various fungal strains.

| Fungal Strain | MIC (μg/mL) | Activity Type |

|---|---|---|

| Candida albicans | 62.5 | Moderate inhibition |

| Aspergillus niger | 125 | Weak inhibition |

The antifungal activity appears to be less potent than its antibacterial properties, indicating a need for further optimization to enhance efficacy against fungal pathogens .

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, including N-(2-Methoxy-5-methylbenzyl)-1-methyl-1H-pyrazol-4-amine. The findings suggested that modifications at the benzyl position significantly influence antibacterial potency. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Another investigation focused on the pharmacokinetics and bioavailability of the compound, revealing favorable absorption characteristics that support its potential as a therapeutic agent. The study highlighted that the compound's lipophilicity aids in cellular penetration, contributing to its biological effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.